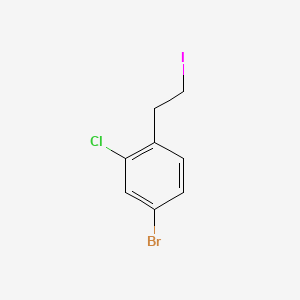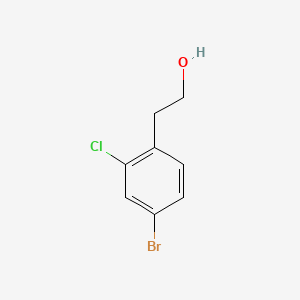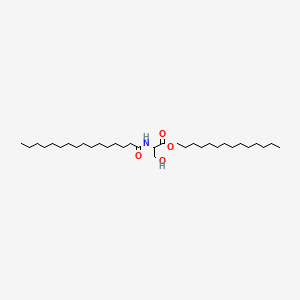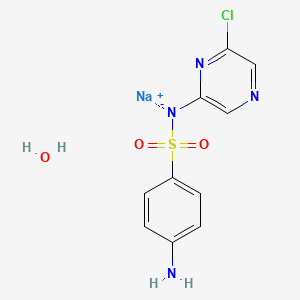
Sulfaclozina sódica monohidratada
Descripción general
Descripción
Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate is a sulfonamide antibiotic primarily used in veterinary medicine. It is a competitive antagonist of para-aminobenzoic acid (PABA), a precursor of folic acid, in protozoa and bacteria. This compound is particularly effective in treating coccidiosis in poultry, fowl typhoid, and fowl cholera .
Aplicaciones Científicas De Investigación
Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Sulfaclozine sodium monohydrate, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfaclozine sodium monohydrate acts as a competitive inhibitor of dihydropteroate synthetase . It interferes with the proper processing of para-aminobenzoic acid (PABA), a precursor required for folic acid synthesis . By inhibiting this enzyme, sulfaclozine sodium monohydrate prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is crucial for the synthesis of nucleic acids and the metabolism of certain amino acids. Therefore, its deficiency can lead to impaired bacterial growth and reproduction .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The primary result of sulfaclozine sodium monohydrate’s action is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, it prevents bacteria from producing essential components for their survival, leading to their eventual death .
Action Environment
The efficacy and stability of sulfaclozine sodium monohydrate can be influenced by various environmental factors. For instance, the presence of bicarbonate and phosphate ions can enhance the degradation of sulfaclozine in certain systems . Additionally, the compound should be stored in a well-ventilated place and kept away from drains, surface, and ground water to avoid environmental contamination .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of sulfaclozine sodium monohydrate involves the condensation of 2,6-dichloropyrazine with sulfanilamide in the presence of a suitable solvent and catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The crude product is then refined through binary mixed solvent recrystallization to enhance purity .
Industrial Production Methods
In industrial settings, the production process is optimized to reduce waste and improve yield. The conventional high-temperature frit reaction is replaced with a more efficient process involving appropriate solvents and catalysts. This method not only increases the transformation ratio but also minimizes the production of salt-containing wastewater .
Análisis De Reacciones Químicas
Types of Reactions
Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines .
Comparación Con Compuestos Similares
Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating various infections.
Sulfadimethoxine: Used in veterinary medicine for treating respiratory, urinary, and enteric infections.
Uniqueness
Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate is unique due to its specific efficacy against coccidiosis in poultry and its ability to treat fowl typhoid and cholera. Its mechanism of action and the specific conditions under which it is effective make it a valuable compound in veterinary medicine .
Propiedades
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(6-chloropyrazin-2-yl)azanide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDSLLFCMAPONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=CC(=N2)Cl.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN4NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160962 | |
| Record name | Sodium sulfachloropyrazine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392129-96-2 | |
| Record name | Sodium sulfachloropyrazine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392129962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium sulfachloropyrazine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFACLOZINE SODIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPM50228FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does sulfaclozine sodium monohydrate interact with serum albumin, and what are the structural consequences of this interaction?
A1: The study revealed that SSM binds to both BSA and HSA primarily through electrostatic attractions []. This interaction leads to a change in the secondary structure of both serum albumins, evidenced by circular dichroism (CD), synchronous fluorescence, and Fourier Transform infrared (FT-IR) spectroscopy []. This suggests that SSM binding can influence the conformation of these proteins.
Q2: Where on the serum albumin molecule does sulfaclozine sodium monohydrate bind?
A2: Competitive binding experiments using site markers, along with molecular docking simulations, indicated that SSM binds to site I of both BSA and HSA []. Site I, also known as the warfarin binding site, is a hydrophobic cavity within these proteins known to accommodate various ligands.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


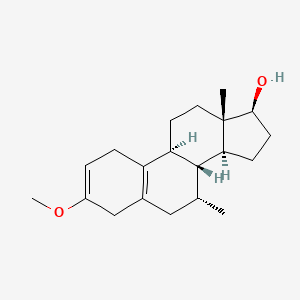


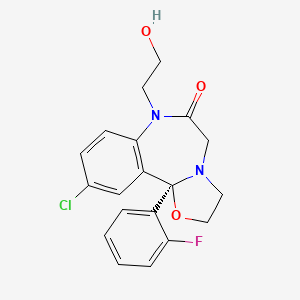
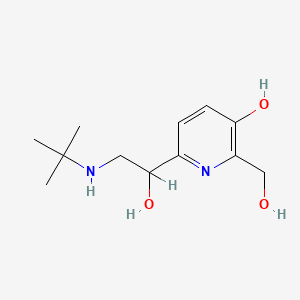
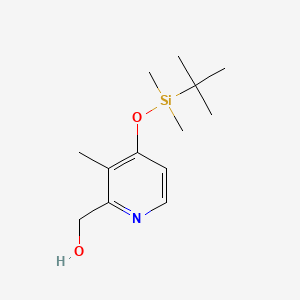
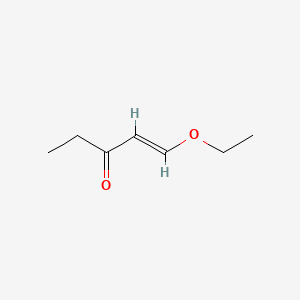
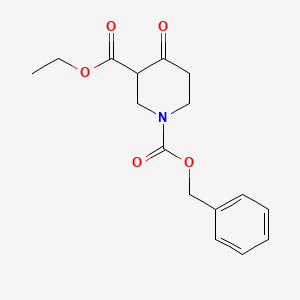
![diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate](/img/structure/B585732.png)
